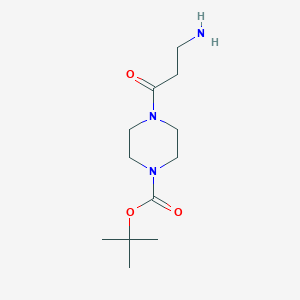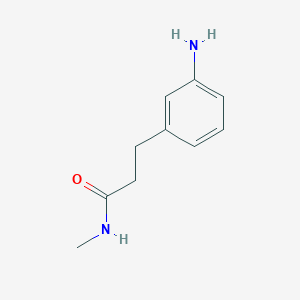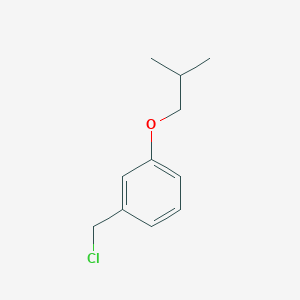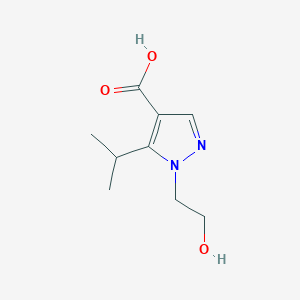
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
Vue d'ensemble
Description
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic organic compounds containing a benzene ring fused to a diazole ring. Benzodiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Benzimidazole Formation: : The starting material, o-phenylenediamine, is reacted with a carboxylic acid derivative (e.g., succinic anhydride) under acidic conditions to form benzimidazole.
Cyclopropylation: : The benzimidazole intermediate is then subjected to cyclopropylation using a suitable cyclopropylating agent (e.g., cyclopropyl bromide) in the presence of a base (e.g., potassium carbonate).
Methylation: : The cyclopropylated benzimidazole is methylated using a methylating agent (e.g., methyl iodide) to introduce the methyl group at the desired position.
Carboxylation: : Finally, the compound is carboxylated using a carboxylating agent (e.g., carbon dioxide) under high pressure and temperature conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to improve the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Substitution reactions can be carried out using nucleophilic or electrophilic substitution reagents to replace hydrogen atoms or functional groups on the benzodiazole ring.
Oxidation: : KMnO4, H2CrO4, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : LiAlH4, H2 with a palladium catalyst, and sodium borohydride (NaBH4).
Substitution: : Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., alkyl halides).
Oxidation: : Carboxylic acids, aldehydes, and ketones.
Reduction: : Alcohols, amines, and hydrocarbons.
Substitution: : Halogenated benzodiazoles, alkylated benzodiazoles, and nitro-substituted benzodiazoles.
Applications De Recherche Scientifique
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid has various scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation, pain, and neurological disorders.
Industry: : Applied in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulate signaling pathways, and influence cellular processes. The exact mechanism of action depends on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid: : Similar structure but with a propyl group instead of a cyclopropyl group.
1-Cyclopropyl-2-ethyl-1,3-benzodiazole-5-carboxylic acid: : Similar structure but with an ethyl group instead of a methyl group.
1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid: : Similar structure but without the methyl group.
These compounds share the benzodiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities
Propriétés
IUPAC Name |
1-cyclopropyl-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-13-10-6-8(12(15)16)2-5-11(10)14(7)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGSZKLSRZBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)
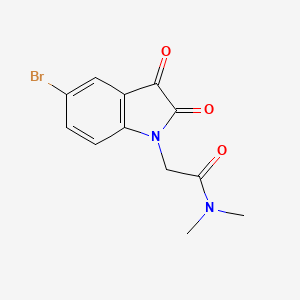
![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)




